

Application Notes and Protocols for BP Fluor 546 DBCO Cell Labeling

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Compound of Interest

Compound Name: BP Fluor 546 DBCO

Cat. No.: B15548130

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Introduction

BP Fluor 546 DBCO is a bright, water-soluble, and pH-insensitive orange fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.^{[1][2][3]} This reagent is designed for the fluorescent labeling of azide-modified biomolecules via a copper-free click chemistry reaction, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).^{[1][2][4]} The DBCO group reacts selectively and efficiently with azides to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it an ideal tool for labeling in living systems.^{[4][5]} **BP Fluor 546 DBCO** is spectrally similar to Alexa Fluor® 546 and can be used with 488 nm and 532 nm laser lines, making it compatible with a wide range of fluorescence microscopy and flow cytometry instruments.^{[1][3][6]}

This document provides detailed protocols for the use of **BP Fluor 546 DBCO** in cell labeling applications, including metabolic labeling of glycans for visualization.

Quantitative Data Summary

The following table summarizes the key spectral and physical properties of **BP Fluor 546 DBCO**. This data is crucial for instrument setup and experimental design.

Property	Value	References
Excitation Maximum (λ_{ex})	554 nm	[1][2][3]
Emission Maximum (λ_{em})	570 nm	[1][2][3]
Molar Extinction Coefficient (ϵ) at 554 nm	$\sim 110,000 \text{ cm}^{-1}\text{M}^{-1}$	[6]
Recommended Laser Line	532 nm	[1][6]
Quantum Yield (Φ)	$\sim 0.79^*$	[7]
Solubility	Water, DMSO, DMF	[6]
pH Sensitivity	Insensitive from pH 4-10	[1][2][3]

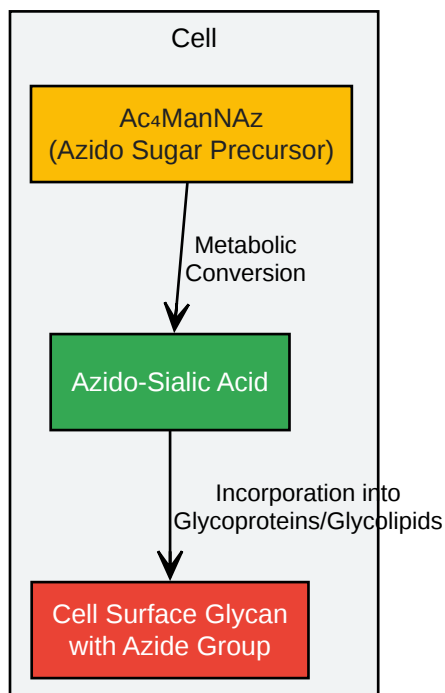
*Data for Alexa Fluor 546, which is spectrally almost identical to BP Fluor 546.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Metabolic Labeling of Sialic Acid with an Azide Sugar

This diagram illustrates the metabolic incorporation of an azide-modified mannosamine derivative (Ac₄ManNAz) into the sialic acid biosynthesis pathway, resulting in the display of azide groups on cell surface glycans.

Metabolic Incorporation of Azido Sugar



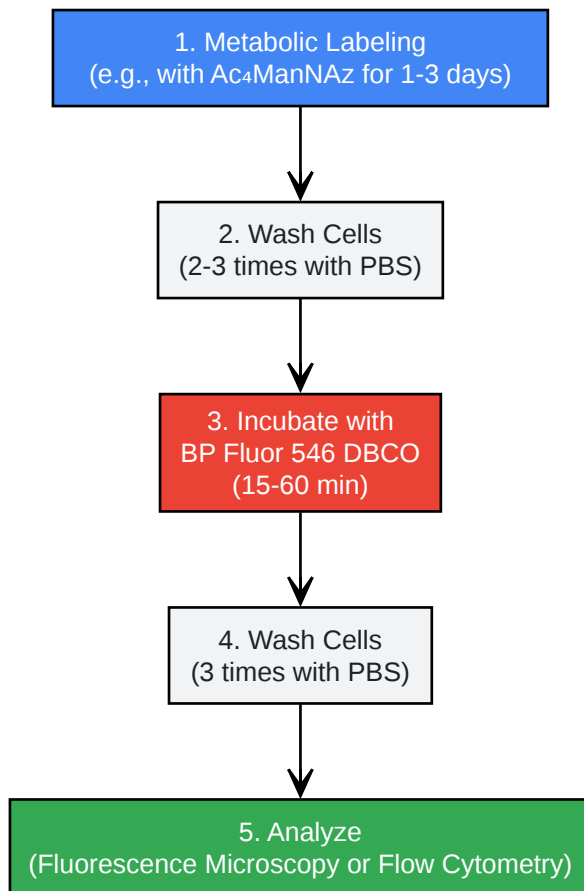
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Caption: Metabolic pathway for azide incorporation onto the cell surface.

Experimental Workflow: Cell Labeling with BP Fluor 546 DBCO

This diagram outlines the general workflow for labeling azide-modified cells with **BP Fluor 546 DBCO** for subsequent fluorescence imaging.

BP Fluor 546 DBCO Cell Labeling Workflow



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Caption: General workflow for labeling cells with **BP Fluor 546 DBCO**.

Experimental Protocols

Protocol 1: Live Cell Imaging of Azide-Modified Cell Surface Glycans

This protocol describes the labeling of live cells that have been metabolically engineered to express azide groups on their surface glycans.

Materials:

- Mammalian cells of interest cultured on glass-bottom dishes
- Complete cell culture medium

- Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
- **BP Fluor 546 DBCO**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

Procedure:

- Metabolic Labeling: a. Seed cells in a suitable culture vessel for microscopy at a density that allows for logarithmic growth. b. Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM). c. Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.^[8]
- Preparation of **BP Fluor 546 DBCO** Staining Solution: a. Prepare a 1-2 mM stock solution of **BP Fluor 546 DBCO** in anhydrous DMSO. Store at -20°C, protected from light. b. Immediately before use, dilute the **BP Fluor 546 DBCO** stock solution in pre-warmed complete cell culture medium or live-cell imaging buffer to a final concentration of 5-20 µM. The optimal concentration should be determined for each cell type and application.
- Labeling Reaction: a. Gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.^[8] b. Add the **BP Fluor 546 DBCO** staining solution to the cells. c. Incubate for 15-60 minutes at 37°C, protected from light.^[9]
- Washing and Imaging: a. Wash the cells three times with pre-warmed PBS to remove unbound dye.^[10] b. Replace the PBS with live-cell imaging buffer. c. Image the cells immediately using a fluorescence microscope with appropriate filter sets for BP Fluor 546 (Excitation/Emission: ~554/570 nm).

Protocol 2: Fixed Cell Imaging of Azide-Modified Biomolecules

This protocol is suitable for imaging both cell surface and intracellular azide-labeled molecules.

Materials:

- Cells cultured on coverslips
- Metabolic labeling reagents (as in Protocol 1)
- PBS, pH 7.4
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (for permeabilization)
- **BP Fluor 546 DBCO**
- DMSO
- (Optional) Nuclear counterstain (e.g., DAPI)
- Mounting medium

Procedure:

- Metabolic Labeling: a. Perform metabolic labeling as described in Protocol 1, steps 1a-1d.
- Cell Fixation: a. After metabolic labeling, wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.^[8] c. Wash the cells twice with PBS.
- (Optional) Cell Permeabilization: a. For labeling intracellular molecules, incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.^[8] b. Wash the cells twice with PBS.
- Labeling Reaction: a. Prepare the **BP Fluor 546 DBCO** staining solution by diluting the stock solution (1-2 mM in DMSO) in PBS to a final concentration of 5-20 μ M. b. Incubate the fixed (and permeabilized, if applicable) cells with the staining solution for 1 hour at room temperature, protected from light.^[8]

- Washing and Mounting: a. Wash the cells three times with PBS. b. (Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes, then wash twice with PBS.^[8] c. Mount the coverslips onto microscope slides using an appropriate mounting medium. d. Image the cells using a fluorescence microscope.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No or weak fluorescence signal	Inefficient metabolic labeling.	Increase the concentration of the azide-modified precursor or extend the incubation time.
Incomplete reaction.	Ensure the BP Fluor 546 DBCO solution is freshly prepared. Increase the concentration of the DBCO reagent or the incubation time.	
Degradation of BP Fluor 546 DBCO.	Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.	
High background fluorescence	Incomplete removal of unbound BP Fluor 546 DBCO.	Increase the number and duration of washing steps after incubation with the dye. [10]
Non-specific binding.	Reduce the concentration of BP Fluor 546 DBCO. Include a blocking step (e.g., with BSA) for fixed-cell staining.	
Cell toxicity (in live-cell imaging)	High concentration of DMSO or BP Fluor 546 DBCO.	Ensure the final DMSO concentration is low (<0.5%). Determine the optimal (lowest effective) concentration of BP Fluor 546 DBCO.
Contamination of reagents.	Use sterile buffers and handle reagents under aseptic conditions.	

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